molecular formula C9H9ClN2O2 B3117410 methyl 1H-benzimidazole-5-carboxylate hydrochloride CAS No. 222987-26-0

methyl 1H-benzimidazole-5-carboxylate hydrochloride

Cat. No. B3117410
CAS RN: 222987-26-0
M. Wt: 212.63 g/mol
InChI Key: HJFLFKCPIXRWCQ-UHFFFAOYSA-N
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Description

Methyl 1H-benzimidazole-5-carboxylate is an organic compound with the molecular formula C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da . It is also known by other names such as 1H-Benzimidazole-5-carboxylate de méthyle (French), 1H-Benzimidazole-6-carboxylic acid, methyl ester, and Methyl-1H-benzimidazol-5-carboxylat (German) .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . The targeted methyl 1H-benzimidazole-5-carboxylates were synthesized by the reaction of o-phenylenediamine derivatives with urea .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .


Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .


Physical And Chemical Properties Analysis

Methyl 1H-benzimidazole-5-carboxylate has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da . The compound has a molecular formula of C9H8N2O2 .

Mechanism of Action

Target of Action

Methyl 1H-Benzimidazole-5-carboxylate hydrochloride is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, due to their structural similarity to naturally occurring nucleotides . They have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . For instance, some benzimidazoles can inhibit enzymes by binding to their active sites, while others can interact with receptors, altering their signaling pathways .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazoles can inhibit the synthesis of certain proteins, leading to cell death in bacteria or cancer cells .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Benzimidazole derivatives are known to exert a variety of effects, depending on their specific targets and mode of action . For example, they can inhibit the growth of bacteria or cancer cells, reduce inflammation, or alter metabolic pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Safety and Hazards

While specific safety and hazard information for methyl 1H-benzimidazole-5-carboxylate hydrochloride is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h2-5H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLFKCPIXRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under ice cooling, thionyl chloride (2.30 ml) was added dropwise to methanol (50 ml). Then, 5-benzimidazolecarboxylic acid (5.00 g) was added, followed by heating under reflux for 5 hours. The reaction mixture was distilled under reduced pressure. The residue was pulverized in diethyl ether, followed by collection through filtration, whereby colorless crystals (6.36 g, 97%) was obtained.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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